

Early research on Celgosivir for HIV and HCV treatment

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Compound of Interest

Compound Name: *Celgosivir Hydrochloride*

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An In-depth Technical Guide to the Early Research of Celgosivir for HIV and HCV Treatment

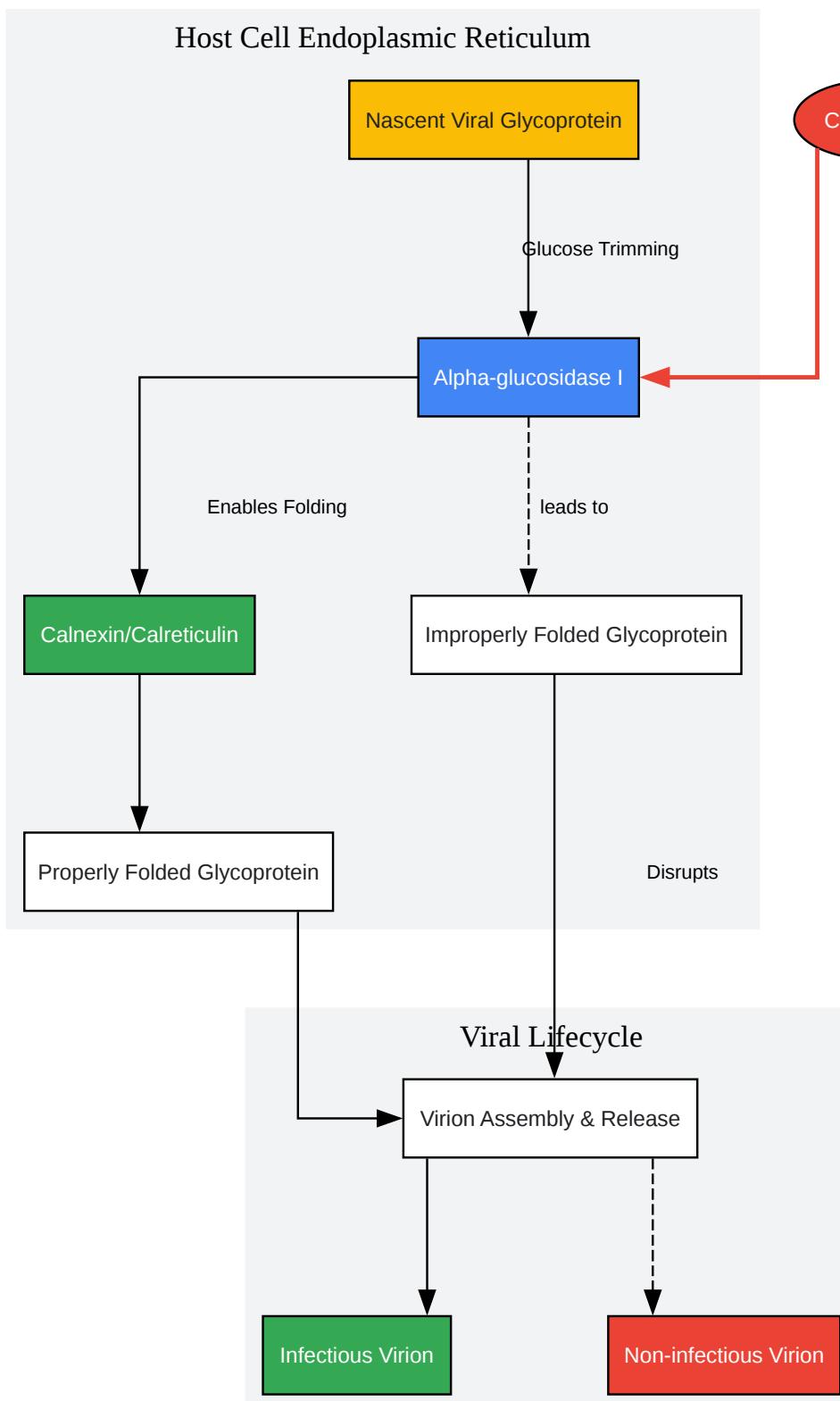
Introduction

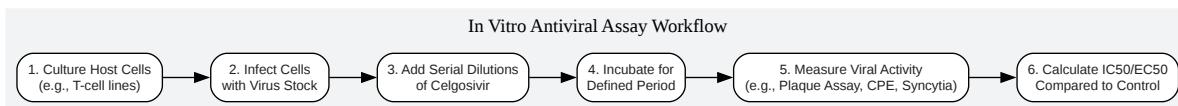
Celgosivir (6-O-butanoyl-castanospermine) is an oral prodrug of castanospermine, a natural iminosugar analog.^[1] Early research into Celgosivir focused on its potential as a broad-spectrum antiviral agent, with particular interest in its activity against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).^{[1][2]} Developed by MIGENIX Inc., Celgosivir operates through a host-directed mechanism, inhibiting the host enzyme α -glucosidase I.^{[1][3]} This enzyme is crucial for the proper folding and maturation of viral envelope glycoproteins for many enveloped viruses.^{[1][4]} This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on Celgosivir for HIV and HCV, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Mechanism of Action: Inhibition of Glycoprotein Processing

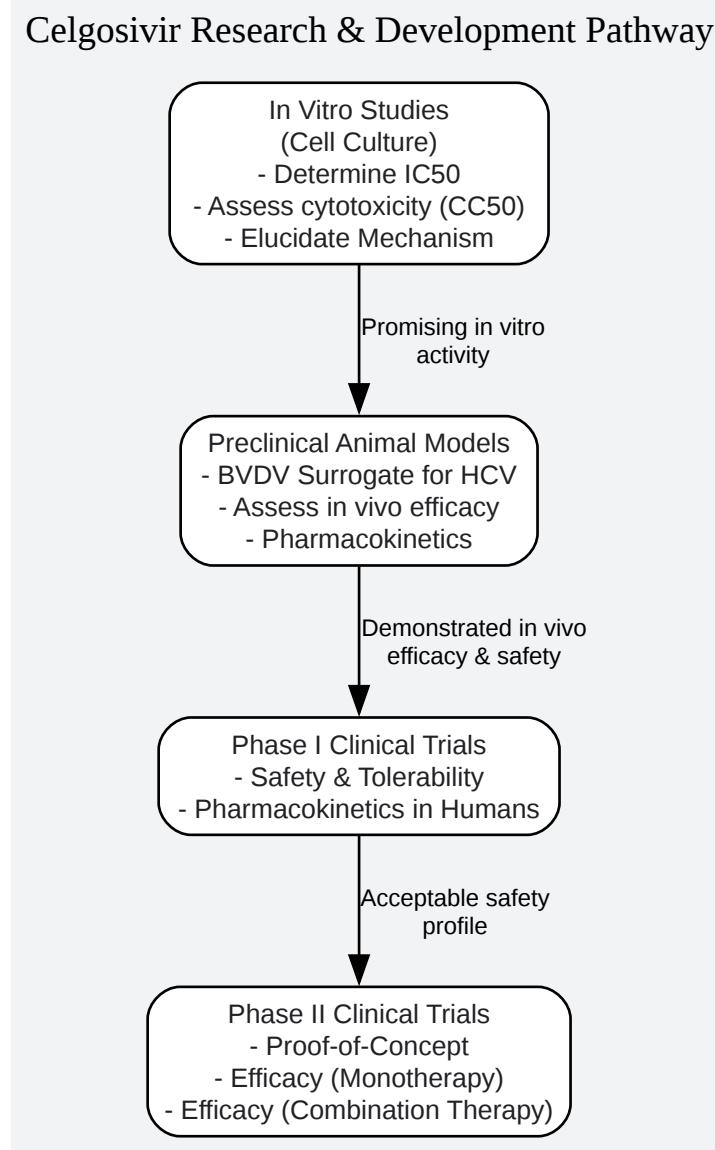
Celgosivir is rapidly converted in vivo to its active metabolite, castanospermine.^{[1][3]} Castanospermine inhibits α -glucosidase I, an enzyme located in the endoplasmic reticulum (ER) of the host cell.^[5] This enzyme is responsible for the initial trimming of glucose residues from N-linked oligosaccharides on newly synthesized glycoproteins.^[1] For enveloped viruses like HIV and HCV, the proper folding and function of their envelope glycoproteins are critically dependent on this processing pathway.

By inhibiting α -glucosidase I, Celgosivir leads to the accumulation of improperly folded viral glycoproteins, which are retained in the ER and targeted for degradation.^{[5][6]} This disruption in glycoprotein maturation has several downstream antiviral effects, including the inhibition of virus-cell fusion, syncytium formation, and the assembly and release of new, infectious virions.
[\[1\]](#)[\[5\]](#)





Celgosivir Research & Development Pathway



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